molecular formula C10H17NO2 B13059319 1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde

1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde

Katalognummer: B13059319
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: UQQBUCCDCQDYQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . It is primarily used in research and development within various scientific fields due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 4-methoxypiperidine under controlled conditions to form the desired aldehyde. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-4-methoxypiperidine-4-carbaldehyde can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

1-cyclopropyl-4-methoxypiperidine-4-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-13-10(8-12)4-6-11(7-5-10)9-2-3-9/h8-9H,2-7H2,1H3

InChI-Schlüssel

UQQBUCCDCQDYQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCN(CC1)C2CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.